molecular formula C17H12ClN3O3 B2757878 3-(4-chlorophenyl)-8-methoxy-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione CAS No. 1351800-42-4

3-(4-chlorophenyl)-8-methoxy-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione

Cat. No.: B2757878
CAS No.: 1351800-42-4
M. Wt: 341.75
InChI Key: UFFAXCCLAMQQJV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-8-methoxy-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a chlorophenyl group, a methoxy group, and a pyrimidoindole core, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-8-methoxy-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The chlorophenyl and methoxy groups are then introduced through various substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core is known to bind with high affinity to various biological targets, influencing their activity and leading to therapeutic effects . The chlorophenyl and methoxy groups can further modulate these interactions, enhancing the compound’s potency and selectivity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes like DNA replication and protein synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-chlorophenyl)-8-methoxypyrimido[5,4-b]indole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3/c1-24-11-6-7-13-12(8-11)14-15(19-13)16(22)21(17(23)20-14)10-4-2-9(18)3-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQWWVZHPSCQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C2=NC(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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